molecular formula C18H21ClN4O4 B2880453 N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251595-16-0

N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2880453
CAS No.: 1251595-16-0
M. Wt: 392.84
InChI Key: JPCWCZLLEQHVCZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a potent and selective inhibitor of Casein Kinase 1 Delta (CK1δ) and Epsilon (CK1ε) isoforms. These serine/threonine kinases are pivotal regulators in the Wnt/β-catenin signaling pathway , and their dysregulation is implicated in various pathological states. This compound exerts its effect by competitively binding to the ATP-binding site of the kinases, thereby inhibiting their catalytic activity. The primary research application of this inhibitor is in the study of circadian rhythms, as CK1δ and ε are established key phosphorylators and destabilizers of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY). By inhibiting these kinases, researchers can probe the molecular mechanisms governing the mammalian circadian clock and investigate its connection to sleep disorders and metabolic syndromes. Furthermore, due to the role of aberrant Wnt signaling in cancer, this compound is a valuable tool for exploring oncogenesis, tumor progression, and as a potential lead structure for the development of novel targeted therapeutics. Its specific scaffold, featuring the morpholino-dihydropyrimidinone core, is designed for high kinase selectivity, making it an essential pharmacological probe for dissecting complex CK1-mediated signaling networks in cellular and disease models.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4/c1-12-9-17(25)23(18(20-12)22-5-7-27-8-6-22)11-16(24)21-13-3-4-15(26-2)14(19)10-13/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWCZLLEQHVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the dihydropyrimidinyl intermediate: This step involves the cyclization of appropriate precursors to form the dihydropyrimidinyl ring.

    Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrimidinyl intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis on the Aromatic Ring

  • Target Compound: The phenyl group is substituted with chlorine (position 3) and methoxy (position 4).
  • Analogues: N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011): Replaces methoxy with fluorine and substitutes the dihydropyrimidinone core with a naphthyl group. Fluorine’s electronegativity may increase binding affinity, while the naphthyl group adds steric bulk, possibly reducing solubility . N-(4-bromophenyl)-2-(2-thienyl)acetamide (Nogueira et al., 2010): Substitutes chlorine with bromine and replaces the dihydropyrimidinone with a thienyl group. Bromine’s larger atomic radius may alter steric interactions, and the thienyl group introduces sulfur-based electronic effects .

Dihydropyrimidinone Core Modifications

  • Target Compound: The dihydropyrimidinone ring is substituted with a methyl group (position 4) and a morpholin-4-yl group (position 2). The morpholine ring enhances solubility due to its hydrophilic nature, while the methyl group contributes to steric stabilization .
  • Analogues: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Features a 2-oxomorpholin-3-yl group instead of morpholin-4-yl. The ketone oxygen may increase hydrogen bonding but reduce conformational flexibility compared to the morpholine’s ether linkage . Compounds in EP 4 374 877 A2: Include pyrimidine cores with trifluoromethyl or cyano substituents. These electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .

Morpholine Ring Variations

  • Target Compound: Morpholin-4-yl is directly attached to the dihydropyrimidinone. This substitution is common in kinase inhibitors due to morpholine’s ability to form water-mediated hydrogen bonds .
  • Analogues: (4-Methyl-6-trifluoromethyl-pyrimidin-2-yl)-((R)-4-morpholin-2-yl-phenyl)-amine: Substitutes morpholin-4-yl with morpholin-2-yl, altering spatial orientation and hydrogen-bonding capacity. The trifluoromethyl group increases lipophilicity and electron-deficient character . 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: Replaces morpholine with a pyrazolopyrimidine core, introducing nitrogen-rich heterocycles that may enhance π-π stacking interactions .

Structural and Spectroscopic Comparisons

NMR Profiling

  • Target Compound : Expected NMR signals include aromatic protons (δ 6.8–7.5 ppm for chloro-methoxyphenyl), acetamide NH (δ ~7.7 ppm), and morpholine protons (δ ~3.5–4.0 ppm).
  • Analogues :
    • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : Shows distinct downfield shifts for the acetyl group (δ ~2.14 ppm) and isopropyl protons (δ ~1.21 ppm) .
    • N-(3-chloro-4-fluorophenyl) derivatives : Fluorine substituents cause deshielding of adjacent protons, shifting aromatic signals upfield compared to methoxy groups .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H21ClN4O4C_{18}H_{21}ClN_{4}O_{4}, with a molecular weight of 392.8 g/mol. The compound's structure features a chloro-substituted aromatic ring and a dihydropyrimidine core, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O₄
Molecular Weight392.8 g/mol
CAS Number1251595-16-0

Anticancer Activity

Research indicates that compounds derived from dihydropyrimidines exhibit significant anticancer properties. A study on Mannich bases, which include structural analogs of the target compound, demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism of action is often attributed to their ability to interfere with DNA synthesis and induce apoptosis.

Case Study: Cytotoxicity Assessment

In a comparative analysis, certain Mannich bases showed cytotoxicity levels that were 2.5 to 5.2 times higher than the standard chemotherapy agent, 5-fluorouracil . This suggests that this compound may possess similar or enhanced efficacy in targeting cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds containing morpholine and dihydropyrimidine moieties have been documented extensively. These compounds have shown activity against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt microbial cell membranes and inhibit essential metabolic processes. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the aromatic ring or alterations in the dihydropyrimidine structure can significantly influence its potency and selectivity against different biological targets .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential to inhibit key enzymes

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